4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide
Overview
Description
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of piperazine and piperidine rings, which are known for their biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrazine hydrate over Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrazine hydrate, Raney nickel.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide is studied for its potential as a therapeutic agent. Its piperazine and piperidine rings are known to interact with biological targets, making it a candidate for drug development .
Medicine
Its ability to inhibit specific enzymes and receptors makes it a valuable tool in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The piperazine and piperidine rings can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with similar structural features and biological activity.
Uniqueness
4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-(1-methylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-21-9-7-18(8-10-21)20-19(24)17-5-3-16(4-6-17)15-27(25,26)23-13-11-22(2)12-14-23/h3-6,18H,7-15H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQZRSCSHUBQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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